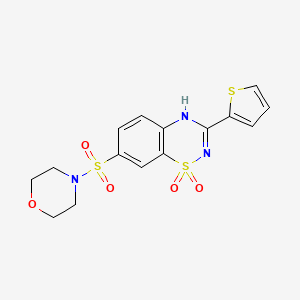
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. TDZD-8 belongs to the family of benzothiadiazine derivatives and has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes including cell signaling, gene expression, and metabolism.
作用機序
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide inhibits GSK-3β by binding to its ATP-binding site. GSK-3β is a key enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, gene expression, and apoptosis. This compound inhibits GSK-3β by preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in inflammation. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in DMSO and ethanol. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low bioavailability and a short half-life, which may limit its efficacy in vivo. In addition, this compound has been shown to have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is to improve its bioavailability and pharmacokinetic properties to increase its efficacy in vivo. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its off-target effects and potential toxicities. Finally, this compound may have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation.
合成法
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized by the reaction of 2-thienylamine and 4-morpholinosulfonamide with chlorosulfonyl isocyanate. The reaction yields a white crystalline powder that is soluble in DMSO and ethanol.
科学的研究の応用
7-(morpholin-4-ylsulfonyl)-3-(2-thienyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been studied in vitro and in vivo for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, diabetes, and cancer.
特性
IUPAC Name |
7-morpholin-4-ylsulfonyl-3-thiophen-2-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S3/c19-25(20)14-10-11(26(21,22)18-5-7-23-8-6-18)3-4-12(14)16-15(17-25)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZWYDDEVWHVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=NS3(=O)=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

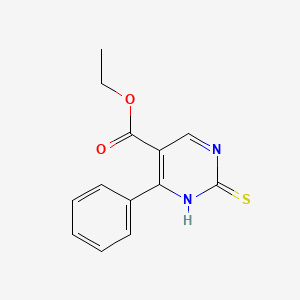
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)

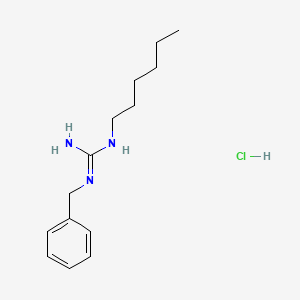
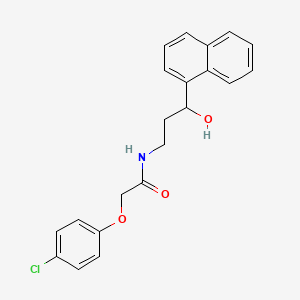

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)


![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

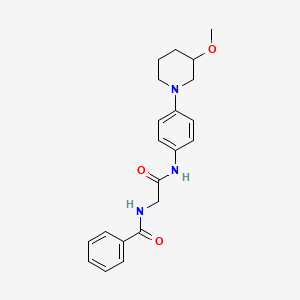
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)